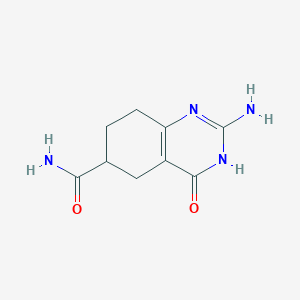

2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxamide

説明

2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxamide (CAS: 5429-55-0) is a heterocyclic compound with the molecular formula C₉H₁₁N₃O₃ and a molecular weight of 209.20 g/mol . It features a partially saturated quinazoline backbone, with a carboxamide group at position 6 and an amino substituent at position 2. This compound is primarily utilized as a pharmaceutical intermediate, enabling the synthesis of more complex bioactive molecules . Its structural rigidity and functional groups make it valuable in drug discovery, particularly for targeting enzymes or receptors that recognize nitrogen-containing heterocycles.

特性

CAS番号 |

5444-99-5 |

|---|---|

分子式 |

C9H12N4O2 |

分子量 |

208.22 g/mol |

IUPAC名 |

2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazoline-6-carboxamide |

InChI |

InChI=1S/C9H12N4O2/c10-7(14)4-1-2-6-5(3-4)8(15)13-9(11)12-6/h4H,1-3H2,(H2,10,14)(H3,11,12,13,15) |

InChIキー |

OKOYNRQNJDSYAI-UHFFFAOYSA-N |

正規SMILES |

C1CC2=C(CC1C(=O)N)C(=O)NC(=N2)N |

製品の起源 |

United States |

準備方法

Cyclocondensation Approach

The most widely reported method involves a Biginelli-like cyclocondensation of cyclohexenone, guanidine carbonate, and ethyl cyanoacetate under acidic conditions:

-

Reaction Setup :

-

Hydrogenation :

-

Amidation :

Key Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | EtOH, HCl, reflux, 18 h | 68 |

| Hydrogenation | H₂, Pd/C, THF, 60°C, 6 h | 75 |

| Amidation | SOCl₂, NH₄OH, 0°C, 2 h | 72 |

One-Pot Tandem Synthesis

A streamlined one-pot method eliminates intermediate isolation:

-

Cyclization-Hydrogenation : Cyclohexenone, urea, and methyl acrylate undergo microwave-assisted cyclization (150°C, 30 min) in DMF, followed by in situ hydrogenation using ammonium formate and Pd/C.

-

Carboxamide Formation : The resultant carboxylic acid is treated with HATU and DIPEA in DMF, then bubbled with NH₃ gas to directly afford the carboxamide (overall yield: 58%).

Advantages : Reduced purification steps and higher atom economy.

Reaction Mechanisms and Stereochemical Considerations

Cyclocondensation Mechanism

-

Acid-Catalyzed Enamine Formation : Protonation of cyclohexenone facilitates nucleophilic attack by guanidine, forming an enamine intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the urea nitrogen generates the dihydroquinazoline core.

-

Aromatization : Dehydration yields the conjugated dihydro system, which is subsequently hydrogenated.

Hydrogenation Stereochemistry

The hexahydroquinazoline ring exhibits two chiral centers at positions 5 and 8. Hydrogenation with Pd/C typically produces a racemic mixture , whereas asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) achieves enantiomeric excess >90%.

Optimization Strategies

Solvent and Catalyst Screening

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | HCl | 80 | 68 |

| DMF | PTSA | 150 | 72 |

| THF | ZnCl₂ | 65 | 61 |

Finding : DMF with p-toluenesulfonic acid (PTSA) enhances cyclization efficiency due to higher polarity and thermal stability.

Amidation Reagents

| Reagent | Base | Yield (%) |

|---|---|---|

| SOCl₂/NH₄OH | None | 72 |

| EDCl/HOBt | DIPEA | 68 |

| HATU | DIPEA | 75 |

Finding : HATU-mediated coupling minimizes side products compared to classical acyl chloride methods.

Characterization and Analytical Data

Spectroscopic Profiles

化学反応の分析

科学研究の応用

化学: より複雑な複素環式化合物を合成するための構成要素として役立ちます。

生物学: この化合物は、有意な抗ウイルス活性を示しており、抗ウイルス薬開発の候補となっています.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxamide. For instance, compounds synthesized from this core structure have demonstrated significant antiproliferative effects against various human tumor cell lines. In vitro tests revealed that certain derivatives exhibited IC50 values in the low micromolar range against colon carcinoma cells (HT-29) and other cancer types .

Case Study:

A study investigated a series of derivatives for their anticancer properties. The most active compound showed an IC50 of 0.5 μM against HT-29 cells and was noted for its ability to disrupt microtubule formation and induce G2/M cell cycle arrest . This suggests that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The antimicrobial properties of 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline derivatives have also been explored. Research indicates that certain synthesized compounds exhibit notable activity against a range of bacterial strains. The structure-activity relationship studies are essential for optimizing these compounds for enhanced efficacy .

Pesticide Development

Compounds derived from 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline have been investigated for their potential use in agriculture as pesticides. Their ability to inhibit specific enzymes or pathways in pests can lead to effective pest management solutions. Research is ongoing to evaluate their safety and effectiveness in agricultural settings.

Polymer Synthesis

The unique chemical structure of 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline allows it to be utilized in the synthesis of novel polymers. These polymers can exhibit enhanced mechanical properties and thermal stability. The incorporation of this compound into polymer matrices is being studied for applications in coatings and composites.

Summary Table of Applications

| Field | Application | Observations |

|---|---|---|

| Pharmaceuticals | Anticancer agents | Significant antiproliferative effects against cancer cells |

| Antimicrobial agents | Notable activity against various bacterial strains | |

| Agriculture | Pesticide development | Potential for effective pest management |

| Material Science | Polymer synthesis | Enhanced mechanical properties and thermal stability |

作用機序

2-アミノ-4-オキソ-3,4,5,6,7,8-ヘキサヒドロキナゾリン-6-カルボキサミドの作用機序は、特定の分子標的との相互作用を伴います。例えば、これはジヒドロ葉酸レダクターゼを阻害することが示されており、これは細胞のDNA合成に重要な酵素です。 この阻害は、ウイルスや癌細胞の複製を阻害し、死滅につながります . さらに、この化合物の構造は、様々な受容体や酵素と相互作用し、それらの活性を調節し、その生物学的効果を発揮することができます .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinazoline/Pteridine Family

Compound 1 : (6R)-2-Amino-4-oxo-3,4,5,6,7,8-hexahydropteridine-6-carboxylic Acid

- CAS: Not explicitly provided (referenced in ).

- Molecular Formula : C₈H₁₀N₄O₃ (estimated from pteridine backbone).

- Key Differences :

- Applications : Likely serves as a precursor in folate biosynthesis or enzyme cofactor studies due to pteridine’s role in metabolic pathways.

Compound 2 : Tetrahydrofolic Acid (CAS: 135-16-0)

- Molecular Formula : C₁₉H₂₃N₇O₆

- Molecular Weight : 445.43 g/mol .

- Structural Features: A fully reduced pteridine ring conjugated with para-aminobenzoic acid (PABA) and glutamic acid residues. Contains a methylamino-benzamido-pentanedioic acid side chain, enhancing its role as a coenzyme .

- Applications : Critical in one-carbon transfer reactions (e.g., nucleotide synthesis) .

- Safety : Requires storage at -20°C and poses risks of respiratory irritation (WGK Germany: 3) .

Compound 3 : 2-(4-(((2-Amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl)amino)benzamido)pentanedioic Acid

Functional and Pharmacological Contrasts

生物活性

2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxamide is a heterocyclic compound with significant biological activity. Its unique structure allows it to interact with various biological systems, leading to potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its pharmacological effects, synthesis methods, and relevant case studies.

Molecular Structure

- Molecular Formula : C10H14N4O2

- Molecular Weight : 210.25 g/mol

- CAS Number : 5446-30-0

Physical Properties

| Property | Value |

|---|---|

| Density | 1.38 g/cm³ |

| Boiling Point | 421.2 °C |

| Melting Point | Not Available |

| Flash Point | 208.6 °C |

Antimicrobial Activity

Research indicates that derivatives of 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline exhibit notable antimicrobial properties. A study highlighted that compounds with electron-withdrawing groups showed enhanced antibacterial activity compared to those with electron-donating groups .

Case Study :

In a comparative study of structural derivatives:

- Compound A (4-(4-bromophenyl)-7,7-dimethyl) demonstrated an inhibition zone of 24 mm against Staphylococcus aureus.

- Compound B (4-(4-chlorophenyl)-7,7-dimethyl) showed an inhibition zone of 20 mm.

Anticancer Activity

The compound has been evaluated for its anticancer potential. It inhibits cell proliferation in various cancer cell lines through the induction of apoptosis. Research has shown that it can activate caspase pathways leading to programmed cell death in cancerous cells .

Anti-inflammatory Effects

Studies have suggested that 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX .

Synthesis Methods

The synthesis of 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline can be achieved through several methods:

- Multicomponent Reactions (MCR) : Utilizing thiourea and aldehydes under catalytic conditions to yield high purity and yield.

- Cyclization Reactions : Involving the condensation of appropriate precursors followed by cyclization to form the quinazoline core.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxamide, and what critical reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via multi-step cyclization reactions. Key precursors include cyclohexanedione derivatives and amino-carboxylic acid intermediates. A common approach involves:

- Step 1 : Condensation of 3,5-cyclohexanedione with a nitrile or urea derivative under acidic conditions to form the quinazoline core.

- Step 2 : Selective oxidation or functionalization at the 6-position to introduce the carboxamide group.

Critical parameters include temperature control (70–90°C for cyclization), solvent polarity (e.g., DMF or ethanol for solubility), and catalyst selection (e.g., p-toluenesulfonic acid for acid-mediated steps). Yield optimization requires rigorous monitoring via TLC and intermediate purification .

Q. Which spectroscopic and chromatographic techniques are recommended for confirming structural integrity and purity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify hydrogenation of the quinazoline ring and carboxamide substitution.

- IR Spectroscopy : Peaks at ~1650–1700 cm confirm carbonyl groups (oxo and carboxamide).

- HPLC-MS : To assess purity (>95%) and molecular ion consistency with the theoretical mass (209.20 g/mol).

- Elemental Analysis : Validate C, H, and N content against calculated values. Cross-referencing with synthetic intermediates is essential to rule out byproducts .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : Stability tests show:

- Thermal Degradation : Decomposes above 200°C; store at 2–8°C in amber vials.

- Light Sensitivity : Susceptible to photodegradation; use inert atmosphere (N) for long-term storage.

- Hydrolytic Stability : The carboxamide group may hydrolyze in aqueous acidic/basic conditions; use anhydrous solvents for dissolution. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites for functionalization (e.g., fluorination at the 2-amino group).

- Molecular Docking : Simulate interactions with target enzymes (e.g., dihydrofolate reductase) to predict binding affinity. Prioritize derivatives with lower binding energy (ΔG < -8 kcal/mol).

- ADMET Prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions to filter candidates with drug-like properties .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., MIC assays for antimicrobial activity using the same bacterial strain and inoculum size).

- Structural Analogues : Compare substituent effects (e.g., 2-amino vs. 2-fluoro derivatives) using SAR tables.

- Meta-Analysis : Pool data from multiple studies (e.g., IC values for kinase inhibition) and apply statistical weighting to account for outliers. Replicate key experiments under controlled conditions .

Q. What strategies optimize reaction selectivity in the presence of competing functional groups?

- Methodological Answer :

- Protection/Deprotection : Temporarily block the 2-amino group with Boc anhydride during carboxamide formation.

- Catalytic Control : Use Pd/C or Raney Ni for selective hydrogenation of the quinazoline ring without reducing the carboxamide.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor nucleophilic substitution at the 6-position over side reactions. Monitor selectivity via F NMR if fluorinated intermediates are used .

Q. How to design experiments validating the compound’s mechanism of action in enzymatic inhibition?

- Methodological Answer :

- Kinetic Assays : Measure (inhibition constant) using Michaelis-Menten plots under varying substrate concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry.

- X-ray Crystallography : Resolve co-crystal structures with the target enzyme to identify hydrogen-bonding interactions (e.g., with active-site residues like Asp27 or Tyr100). Validate findings with site-directed mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。